Cas no 1806190-50-0 (3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride)

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic frameworks. Its reactive carbonyl chloride group enables efficient derivatization, facilitating the formation of amides, esters, and other functionalized derivatives. The presence of iodine at the 3-position offers further functionalization potential via cross-coupling reactions, while the trifluoromethoxy and methoxy substituents enhance stability and influence electronic properties. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features contribute to the development of bioactive molecules. Its high purity and well-defined reactivity make it a reliable choice for precision synthetic applications.
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride structure
1806190-50-0 structure
商品名:3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride
CAS番号:1806190-50-0
MF:C8H4ClF3INO3
メガワット:381.474944114685
CID:4833786

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride
    • インチ: 1S/C8H4ClF3INO3/c1-16-7-4(13)2-3(5(9)15)6(14-7)17-8(10,11)12/h2H,1H3
    • InChIKey: XIYLYPHZDONPJT-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=C(C(C(=O)Cl)=C1)OC(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 48.4

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029093582-1g
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride
1806190-50-0 97%
1g
$1,564.50 2022-03-31

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 関連文献

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chlorideに関する追加情報

Introduction to 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride (CAS No. 1806190-50-0) and Its Applications in Modern Chemical Biology

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride (CAS No. 1806190-50-0) is a highly versatile intermediate in the field of chemical biology, particularly in the synthesis of complex pharmaceuticals and agrochemicals. This compound, characterized by its unique structural features—including an iodo substituent, methoxy groups, and a trifluoromethoxy moiety—has garnered significant attention due to its utility in constructing heterocyclic frameworks essential for drug discovery.

The presence of a carbonyl chloride functional group at the 5-position of the pyridine ring makes this compound particularly valuable for forming amide and ester bonds through nucleophilic acyl substitution reactions. This reactivity is harnessed in the synthesis of active pharmaceutical ingredients (APIs) where precise functionalization is critical. The compound’s iodo group further enhances its synthetic utility, allowing for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group in 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride contributes to these desirable properties, making it a preferred building block for developing novel therapeutics. For instance, fluorinated pyridines have been incorporated into kinase inhibitors, antiviral agents, and anticancer drugs, where their electronic and steric effects enhance target engagement.

In the realm of agrochemicals, this compound has been utilized in the synthesis of herbicides and fungicides that exhibit improved efficacy and environmental safety. The combination of electron-withdrawing trifluoromethoxy groups and electron-donating methoxy groups creates a balanced electronic profile that influences the reactivity and selectivity of downstream transformations. Such structural features are often employed to optimize binding interactions with biological targets, a key consideration in both pharmaceutical and agrochemical development.

The carbonyl chloride moiety is particularly noteworthy for its reactivity in forming amide linkages, which are fundamental in peptide mimetics and protein-protein interaction inhibitors. Researchers have leveraged this property to develop novel scaffolds for small-molecule drugs targeting neurological disorders, cancer, and inflammation. The iodo substituent further extends its utility by enabling transition-metal-catalyzed coupling reactions, which are indispensable in modern synthetic strategies.

Recent studies have demonstrated the application of 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride in the development of next-generation antiviral agents. Fluorinated pyridines have been shown to enhance drug resistance profiles when incorporated into therapeutic molecules, making them particularly relevant for addressing emerging viral threats. Additionally, the compound’s compatibility with flow chemistry techniques has enabled scalable syntheses suitable for industrial applications.

The growing interest in fluorinated heterocycles has also spurred innovation in synthetic methodologies. This compound serves as a key precursor in multi-step syntheses where fluorine atoms are introduced late-stage to fine-tune pharmacokinetic properties. Such strategies are increasingly adopted by pharmaceutical companies to improve drug candidate attrition rates by enhancing metabolic stability and reducing off-target effects.

In conclusion, 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride (CAS No. 1806190-50-0) represents a cornerstone intermediate in modern chemical biology. Its unique structural attributes—combining an iodo group, methoxy substituents, and a trifluoromethoxy moiety—along with its reactive carbonyl chloride functionality—make it indispensable for constructing biologically relevant molecules. As research continues to uncover new applications for fluorinated pyridines, this compound will undoubtedly remain at the forefront of drug discovery efforts across multiple therapeutic areas.

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